Phenyltrimethylammonium

Nicotinic acetylcholine receptor Partial agonist Electrophysiology

Phenyltrimethylammonium (PTMA) features a phenyl group directly on nitrogen, delivering 27× higher nAChR potency (K1/2=73 µM) than TMA. Use as selective partial agonist for muscle-type nAChR (max open probability <4%), competitive thiamine uptake inhibitor, or stable tribromide bromination reagent. The iodide salt offers non-carcinogenic methylation. High-purity salts (≥98%) ensure reproducibility. Choose PTMA for receptor pharmacology, organic synthesis, and transporter research.

Molecular Formula C9H14N+
Molecular Weight 136.21 g/mol
CAS No. 3426-74-2
Cat. No. B184261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrimethylammonium
CAS3426-74-2
Synonymshydroxide of phenyltrimethylammonium
iodide of phenyltrimethylammonium
phenyltrimethylammonium
phenyltrimethylammonium acetate
phenyltrimethylammonium benzenesulfonate
phenyltrimethylammonium bromide
phenyltrimethylammonium chloride
phenyltrimethylammonium tosylate
phenyltrimethylammonium tribromide
phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd
trimethyl-d9-anilinium hydroxide
trimethylanilinium
trimethylanilinium iodide
trimethylphenylammonium hydroxide
trimethylphenylammonium iodide
X-TractElute
Molecular FormulaC9H14N+
Molecular Weight136.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC=C1
InChIInChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1
InChIKeyZNEOHLHCKGUAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyltrimethylammonium (CAS 3426-74-2) Quaternary Ammonium Cation Properties and Selectivity Overview


Phenyltrimethylammonium (PTMA) is a quaternary ammonium cation with a central nitrogen atom bonded to three methyl groups and one phenyl group, conferring a permanent positive charge . This phenyl substitution imparts distinct physiochemical and pharmacological properties compared to its fully alkyl-substituted analogs such as tetramethylammonium (TMA) and tetraethylammonium (TEA). PTMA acts as a partial agonist at nicotinic acetylcholine receptors (nAChR) [1] and a competitive inhibitor of thiamine uptake [2]. Its chloride salt exhibits high water solubility (333 g/L at 20°C) , and its tribromide derivative serves as a stable, crystalline electrophilic bromine source in organic synthesis [3].

Why Phenyltrimethylammonium Cannot Be Substituted with Tetramethylammonium or Benzyltrimethylammonium in Critical Applications


Quaternary ammonium compounds are not interchangeable due to the profound impact of N-alkyl substituents on molecular recognition, stability, and reactivity. For Phenyltrimethylammonium, the direct attachment of the phenyl group to the nitrogen center—as opposed to an alkyl spacer—creates a unique electronic and steric environment [1]. This structural feature results in a distinct pharmacological profile: PTMA is a partial agonist at muscle-type nAChR with a half-maximal activation concentration (K1/2) of 73 µM, whereas the fully alkylated analog tetramethylammonium (TMA) requires 2 mM—a ~27-fold difference in potency [2]. Conversely, in hydrothermal stability for anion exchange membranes, benzyltrimethylammonium hydroxide displays significantly greater stability than phenyltrimethylammonium hydroxide, underscoring that the choice of quaternary ammonium cation must be tailored to the specific application [3]. Substituting PTMA with a generic analog without quantitative consideration of these parameters will compromise experimental reproducibility and process performance.

Quantitative Differentiation of Phenyltrimethylammonium Against Key Analogs


Phenyltrimethylammonium Exhibits 27-Fold Higher Potency than Tetramethylammonium as a Partial Agonist at Torpedo nAChR

In wild-type Torpedo nicotinic acetylcholine receptors expressed in Xenopus oocytes, the concentration required for half-maximal activation (K1/2) was 73 µM for phenyltrimethylammonium (PTMA), compared to 2 mM for tetramethylammonium (TMA) [1].

Nicotinic acetylcholine receptor Partial agonist Electrophysiology

Phenyl Group Confers Enhanced Competitive Inhibition of Thiamine Uptake Compared to Tetramethylammonium

In isolated rat hepatocytes, phenyltrimethylammonium ion was identified as a more potent inhibitor of thiamine uptake than tetramethylammonium ion, with kinetic studies confirming a competitive inhibition mechanism [1]. The phenyl group was shown to provide a specific interaction with the thiamine-binding site, independent of general lipophilicity [1].

Membrane transport Thiamine uptake Competitive inhibition

Phenyltrimethylammonium Iodide Outperforms Tetramethylammonium Salt as Methylating Agent for α-Carbonyl Methylation

In nickel-catalyzed methylation of C(sp2)-H bonds, phenyltrimethylammonium iodide was found to be superior to tetramethylammonium salt for introducing a CH3 group into the α-position of a carbonyl group [1]. This enhanced reactivity is attributed to activation of the nitrogen atom in PTMA via electron-withdrawing effects from the phenyl group [1].

Organic synthesis Methylation C-H activation

Benzyltrimethylammonium Hydroxide Demonstrates Superior Hydrothermal Stability Over Phenyltrimethylammonium Hydroxide

An evaluation of quaternary ammonium hydroxides for anion exchange membrane fuel cells revealed that benzyltrimethylammonium hydroxides displayed much better hydrothermal stability than phenyltrimethylammonium hydroxides under similar conditions [1]. This indicates that the benzyl analog is preferred for applications requiring prolonged stability in alkaline environments.

Anion exchange membranes Fuel cells Hydrothermal stability

Phenyltrimethylammonium Activates nAChR Ion Channels with Low Maximum Probability of Opening (<4%), Similar to Decamethonium

Single-ion-channel recording at the frog endplate demonstrated that the maximum probability of channel opening achieved with phenyltrimethylammonium was low (below 4%) [1]. This low efficacy is comparable to decamethonium and contrasts with high-efficacy agonists like carbachol and suberyldicholine, which can open >90% of channels [1]. This profile is consistent with PTMA acting as a partial agonist or a compound with significant channel-blocking properties.

Ion channels Nicotinic receptor Channel block

Brominating Ability of Phenyltrimethylammonium Tribromide is Modulated by Electronic Substituents Compared to Benzyltrimethylammonium Tribromide

A comparative study of substituted quaternary ammonium tribromides demonstrated that electron-donating substituents (e.g., p-methyl) on the phenyl ring of PTMA tribromide increase brominating ability, while electron-withdrawing substituents (e.g., p-nitro) decrease it [1]. This substituent effect was also observed for benzyltrimethylammonium tribromide analogs, providing a tunable reactivity profile [1].

Halogenation Tribromide Electrophilic bromination

Recommended Applications of Phenyltrimethylammonium and Its Derivatives Based on Quantified Differentiation


Nicotinic Acetylcholine Receptor Pharmacology Studies

Use phenyltrimethylammonium as a selective, low-efficacy partial agonist for muscle-type nAChR. Its 27-fold higher potency compared to TMA (K1/2 = 73 µM vs. 2 mM) [1] enables studies of receptor activation at more physiologically relevant concentrations. Its low maximum channel opening probability (<4%) [2] makes it an ideal tool for investigating partial agonism and channel block mechanisms without saturating the system.

Thiamine Transport Mechanism Research

Employ phenyltrimethylammonium as a competitive inhibitor to probe thiamine uptake systems. Its phenyl group confers specific interaction with the thiamine-binding site on the plasma membrane of hepatocytes, a property not shared by TMA [3]. This specificity is valuable for dissecting the molecular determinants of substrate recognition in thiamine transporters.

Electrophilic Bromination in Organic Synthesis

Select phenyltrimethylammonium tribromide (PTAB) as a stable, easy-to-handle crystalline bromine source. Its reactivity can be tuned via substituent electronic effects on the phenyl ring, offering a predictable platform for selective bromination of alkenes, ketones, and aromatic compounds [4]. This is particularly advantageous in process chemistry where handling of liquid bromine or other volatile brominating agents poses safety and reproducibility challenges.

C-H Methylation in Late-Stage Functionalization

Utilize phenyltrimethylammonium iodide as a non-volatile, non-carcinogenic methylating agent for α-carbonyl C-H bonds in nickel-catalyzed reactions. Its superior performance over tetramethylammonium salts, attributed to nitrogen activation by the electron-withdrawing phenyl group [5], makes it a preferred reagent for introducing methyl groups in complex molecules where traditional methylating agents (e.g., methyl iodide) are undesirable due to toxicity or volatility.

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